![molecular formula C17H20N4O4 B13479208 5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pomalidomide is synthesized through a multi-step processThe final step involves the addition of the 2-aminobutyl group to the nitrogen atom on the isoindoline ring .
Industrial Production Methods
Industrial production of pomalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert pomalidomide into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pomalidomide molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pomalidomide, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Pomalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma. It is also being investigated for its potential in treating other cancers and inflammatory diseases.
Industry: Used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
Pomalidomide exerts its effects through multiple mechanisms. It modulates the immune system by enhancing the activity of T cells and natural killer cells. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The molecular targets of pomalidomide include cereblon, a protein that plays a key role in its anti-cancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of pomalidomide, used for the treatment of multiple myeloma and leprosy.
Lenalidomide: Another derivative of thalidomide, used for the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness of Pomalidomide
Pomalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide and lenalidomide. It has a distinct mechanism of action and a broader range of therapeutic applications, making it a valuable compound in the treatment of various diseases .
Propiedades
Fórmula molecular |
C17H20N4O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-(2-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-2-9(18)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,19H,2,5-6,8,18H2,1H3,(H,20,22,23) |
Clave InChI |
RMBMKOZHZYKTKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


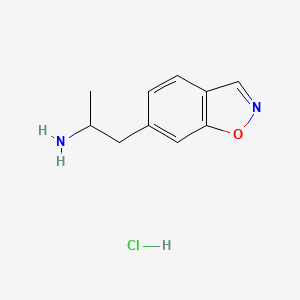
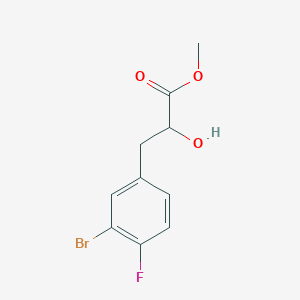
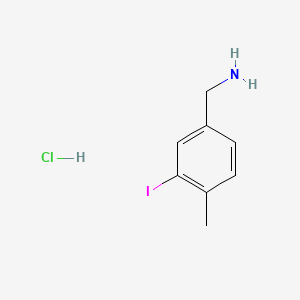
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)
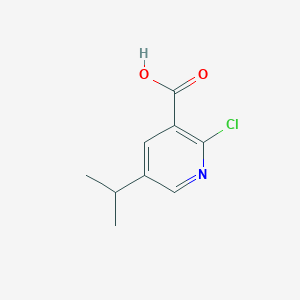
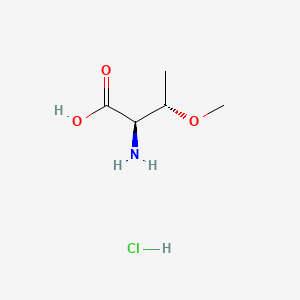
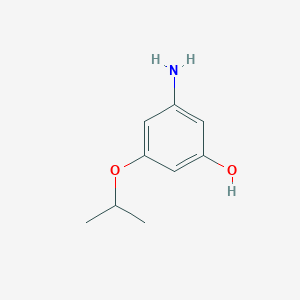
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)

